REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].[C:9]1([C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][O:11]1)=[O:10].[CH:19](=[O:21])[CH3:20]>O1CCCC1>[OH:21][CH:19]([CH:12]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=2[C:9](=[O:10])[O:11]1)[CH3:20] |f:0.1|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=O)OCC2=CC=CC=C12
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
26.9 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at −78° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at −50° C. for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
had risen to room temperature
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with distilled water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/6)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)C1OC(C2=C1C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.96 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |